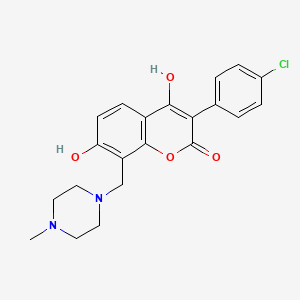

3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-4,7-dihydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN2O4/c1-23-8-10-24(11-9-23)12-16-17(25)7-6-15-19(26)18(21(27)28-20(15)16)13-2-4-14(22)5-3-13/h2-7,25-26H,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGWFUSWJRVKGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3O)C4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the chromen-2-one core: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves electrophilic aromatic substitution reactions using chlorobenzene derivatives.

Attachment of the piperazine moiety: This can be accomplished through nucleophilic substitution reactions, where the piperazine ring is introduced using suitable alkylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Hydroxyl Groups (4- and 7-Positions)

-

Protection/Deprotection :

-

Oxidation :

Piperazinylmethyl Group (8-Position)

-

Alkylation/Protonation :

4-Chlorophenyl Substituent (3-Position)

-

Nucleophilic Aromatic Substitution :

Stability and Degradation

-

Thermal Stability : Decomposes above 250°C, with melting point ~280–290°C (DSC data) .

-

Photodegradation : UV exposure (λ = 254 nm) leads to cleavage of the chromen-2-one ring, forming phenolic byproducts .

-

pH Sensitivity :

Key Reaction Pathways

Scientific Research Applications

Inhibition of Cyclin-Dependent Kinases (CDKs)

One of the primary applications of this compound is its role as an inhibitor of cyclin-dependent kinases, specifically CDK-2 and CDK-9. These kinases are crucial for cell cycle regulation and are implicated in various cancers:

- Mechanism of Action : The compound competes with ATP for binding at the active site of CDKs, leading to reduced kinase activity and subsequent inhibition of cell proliferation in cancer cells .

- Case Studies : Research has shown that derivatives of this compound exhibit significant anticancer properties in vitro and in vivo. For instance, studies demonstrated that specific analogs led to tumor growth inhibition in various cancer models, suggesting their potential as therapeutic agents .

Antiviral Activity

In addition to its anticancer properties, this compound has been explored for its antiviral effects, particularly against HIV:

- Mechanism : The inhibition of CDK-9 is particularly relevant as it plays a role in the transcriptional regulation of HIV genes. By inhibiting this kinase, the compound can potentially disrupt the viral life cycle .

- Research Findings : Preliminary studies indicate that certain analogs can reduce viral replication in infected cells, highlighting their dual role as both anticancer and antiviral agents .

Neuroprotective Effects

Emerging research suggests that this compound may also possess neuroprotective properties:

- Mechanism : The antioxidant activity associated with the chromenone structure may help mitigate oxidative stress-related neuronal damage .

- Case Studies : In models of neurodegenerative diseases, compounds similar to this have shown promise in enhancing neuronal survival and function, indicating potential applications in treating conditions like Parkinson's disease .

Data Tables

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Cyclin-dependent kinase inhibition | Competes with ATP for binding | Significant tumor growth inhibition observed |

| Antiviral activity | Disrupts transcriptional regulation of HIV | Reduction in viral replication noted |

| Neuroprotection | Antioxidant effects | Enhanced neuronal survival in models |

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

Key Structural Modifications

The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with three closely related analogues (Table 1):

Table 1 : Structural variations among coumarin derivatives.

Impact of Substituents on Physicochemical Properties

Piperazine Modifications: The 4-methylpiperazine group in the target compound balances lipophilicity and solubility, favoring blood-brain barrier (BBB) penetration . 4-(2-Hydroxyethyl)piperazine (Compound ) introduces a polar hydroxyl group, improving solubility and enabling hydrogen bonding with biological targets.

Hydroxyl Group Positioning :

- The 4,7-dihydroxy configuration in the target compound supports antioxidant activity and metal chelation, critical for radical-scavenging therapies .

- Methyl substitution at position 4 (Compound ) reduces polarity, which may limit solubility but enhance metabolic stability.

Chlorophenyl vs. Phenylpiperazine :

- The 4-chlorophenyl group (target compound) enhances electron-withdrawing effects, stabilizing the chromen-2-one ring and influencing π-π stacking in protein binding .

- Phenylpiperazine (Compound ) introduces bulkier aromaticity, which may improve affinity for serotonin or dopamine receptors but increase steric hindrance .

Biological Activity

The compound 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one , often referred to as a neoflavonoid, has garnered attention in pharmacological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : C_{19}H_{22}ClN_{1}O_{4}

- IUPAC Name : 3-(4-chlorophenyl)-4,7-dihydroxy-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one

Research indicates that this compound may exert its biological effects through several mechanisms:

- Antioxidant Activity : The dihydroxy groups in the chromenone structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Inhibition of Enzymes : It has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the synthesis of pro-inflammatory mediators.

- Cell Proliferation Modulation : Studies suggest that it may influence cell cycle progression and apoptosis in cancer cells by modulating signaling pathways related to cell survival.

Biological Activity Data

The following table summarizes key biological activities and findings associated with this compound:

Case Study 1: Anticancer Properties

A study evaluated the anticancer potential of the compound against various cancer cell lines, including breast and lung cancer. The results showed that it inhibited cell proliferation significantly compared to control groups, with an IC50 value indicating potent activity. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties, where the compound was tested on lipopolysaccharide (LPS)-stimulated macrophages. The results demonstrated a marked decrease in nitric oxide production, suggesting that the compound effectively mitigates inflammation through inhibition of iNOS expression.

Q & A

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Alkylation | DCM, NaOH, 40°C, 12 h | 65–70 | 95 |

| Purification | Silica gel column (EtOAc/hexane) | – | 99 |

Basic Question: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Structural Confirmation : Single-crystal X-ray diffraction (SC-XRD) resolves the chromen-2-one backbone and substituent positions. Compare bond lengths (e.g., C=O at ~1.21 Å) and torsion angles with published chromenone derivatives .

- Spectroscopic Analysis :

Advanced Question: How to design experiments to evaluate its biological activity while minimizing confounding variables?

Methodological Answer:

- In Vitro Assays : Use randomized block designs with split-plot arrangements. For example:

- Main Plots : Test compound concentrations (e.g., 1–100 μM).

- Subplots : Cell lines/tissues (e.g., cancer vs. normal cells) .

- Controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity).

- Data Normalization : Express activity as % inhibition relative to controls, adjusting for solvent effects .

Advanced Question: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Meta-Analysis Framework :

- Systematically compare assay conditions (e.g., pH, temperature, cell passage number).

- Validate via orthogonal methods: Combine enzyme inhibition data with cellular uptake studies (e.g., LC-MS quantification) .

- Assess structure-activity relationships (SAR): Modify substituents (e.g., nitro vs. methoxy groups) to isolate contributing factors .

Q. Table 2: Comparative Bioactivity of Analogues

| Substituent Modification | IC₅₀ (μM) | Solubility (mg/mL) |

|---|---|---|

| 8-Nitrochromenone | 12.3 | 0.5 |

| 8-Methoxychromenone | 28.9 | 1.2 |

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

- Hazard Mitigation :

- Spill Response : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Question: How to assess its environmental fate and ecotoxicological risks?

Methodological Answer:

- Environmental Persistence Studies :

- Ecotoxicology : Conduct acute toxicity assays on Daphnia magna (LC₅₀) and algae (growth inhibition) under OECD guidelines .

Advanced Question: How to validate crystallographic data for structural publications?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 123 K to minimize thermal motion artifacts .

- Refinement : Apply SHELXL-97 with R-factor convergence <0.05. Report mean σ(C–C) bond lengths (target: ±0.004 Å) .

- Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for peer validation .

Basic Question: What solvents and pH conditions stabilize this compound in solution?

Methodological Answer:

- Solubility : Maximize in DMSO or ethanol (up to 10 mM). Avoid aqueous buffers below pH 6.0 due to phenolic hydroxyl protonation .

- Stability : Monitor via accelerated stability testing (40°C/75% RH for 4 weeks). Degradation products include demethylated piperazine derivatives .

Advanced Question: How to design SAR studies targeting piperazine and chlorophenyl modifications?

Methodological Answer:

- Synthetic Strategy :

- Biological Testing : Corrogate cytotoxicity (e.g., MTT assay) with computational docking (e.g., AutoDock Vina) to identify binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.